molecular formula C7H7ClN2 B097016 4-Chlorobenzamidine CAS No. 19563-04-3

4-Chlorobenzamidine

Cat. No. B097016
CAS RN: 19563-04-3
M. Wt: 154.6 g/mol
InChI Key: LFCUMSZYMJRUHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves novel methodologies and optimized conditions. For instance, the synthesis of 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines is achieved through an intramolecular Friedel-Crafts cyclization, followed by nucleophilic substitution to introduce diversity into the target molecules . Similarly, 4-chlorobenzaldehyde is synthesized using the Sommelet reaction, which involves reacting 4-chlorobenzylic chloride with urotropine under specific conditions to achieve a high yield of over 96% . These methods highlight the potential approaches that could be adapted for the synthesis of 4-Chlorobenzamidine.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various analytical techniques. For example, the crystal structure of 4-chlorobenzoate:CoA ligase/synthetase provides insights into the enzyme's conformation and the aryl binding pocket, which is crucial for catalysis . This information can be useful in understanding the binding interactions and structural requirements of chlorinated compounds, including 4-Chlorobenzamidine.

Chemical Reactions Analysis

The chemical reactions involving chlorinated compounds are diverse. The synthesis of 4-chloropyrrolopyrimidine, for example, uses ethyl cyanoacetate and 2-bromo-1,1-diethoxyethane as starting materials, resulting in a product with 98.5% purity . This demonstrates the reactivity of chlorinated compounds in heterocyclic synthesis, which could be relevant to the reactivity of 4-Chlorobenzamidine in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds are influenced by their molecular structure. The papers provided do not directly discuss the properties of 4-Chlorobenzamidine, but they do provide information on related compounds. For instance, the potent serotonin-3 (5-HT3) receptor antagonistic activity of 2-alkoxy-4-amino-5-chlorobenzamide derivatives is a result of their specific chemical structure . This suggests that the properties of 4-Chlorobenzamidine could also be tailored for biological activity through structural modifications.

Scientific Research Applications

Spermicidal Action

A study conducted by Reddy et al. (2001) in the European Journal of Pharmacology explored the spermicidal efficacy of 2',4'-dichlorobenzamil hydrochloride (a compound related to 4-Chlorobenzamidine) on human spermatozoa. This research demonstrated a dose- and time-dependent spermicidal action, highlighting its potential application in contraception. The effect was marked by a total loss of sperm viability and an increase in intracellular Ca(2+) levels. This study suggests the potential of derivatives of 4-Chlorobenzamidine in reproductive health research (Reddy et al., 2001).

Chemical Synthesis and Reactions

Fuchigami and Odo (1977, 1974) investigated the reactivity of N-Chlorobenzamidine, closely related to 4-Chlorobenzamidine, in the synthesis of various chemical compounds. They found that N-Chlorobenzamidine readily reacts with dimethyl sulfide, leading to the formation of several derivatives, including N-benzimidoyl-S,S-dimethylsulfilimine. This research contributes to the understanding of the chemical behavior of chlorobenzamidine derivatives and their potential applications in chemical synthesis (Fuchigami & Odo, 1977), (Fuchigami & Odo, 1974).

Anticoccidial Activity

Douglas et al. (1977) in the Journal of Medicinal Chemistry reported on the anticoccidial activity of 4-Chlorobenzaldehyde 1-(4-chlorophenyl)-4(1H)-pyridinylidene hydrazone fluorusulfonate, a compound structurally related to 4-Chlorobenzamidine. This study found excellent anticoccidial activity in chickens, suggesting the potential of 4-Chlorobenzamidine derivatives in veterinary medicine and pest control (Douglas et al., 1977).

Antihypertensive Agents

Warren, Woodward, and Hargreaves (1977) synthesized and investigated various 4-substituted semicarbazone derivatives of chlorobenzaldehydes, which include structures similar to 4-Chlorobenzamidine, for their antihypertensive effects. This research is significant in the development of new pharmaceutical compounds for managing hypertension (Warren, Woodward, & Hargreaves, 1977).

Safety And Hazards

4-Chlorobenzamidine is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with care, using protective equipment and ensuring adequate ventilation .

Future Directions

While specific future directions for 4-Chlorobenzamidine are not mentioned in the available resources, it is known that the field of chemistry is constantly evolving with new discoveries and advancements . The use of 4-Chlorobenzamidine in future research and applications would depend on its properties and potential uses.

Relevant Papers

One relevant paper discusses the use of 4-chlorobenzamidine hydrochloride (CBAH) as a spacer to form orientationally crystallized nanorod-like 1D perovskite on the top surface of 3D perovskite for surface passivation of FAPbI3 perovskite . This research indicates the potential of 4-Chlorobenzamidine in the field of photovoltaic applications .

properties

IUPAC Name

4-chlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCUMSZYMJRUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276822
Record name 4-chlorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzamidine

CAS RN

19563-04-3
Record name 4-chlorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Free p-chlorobenzamidine base is prepared by addition of p-chlorobenzamidine hydrochloride (30.000 g., 0.157 mole) to a solution of sodium (3.795 g., 0.165 mole) in absolute ethanol (400 ml.) in a nitrogen atmosphere. After stirring for one hour, ethoxymethylenemalononitrile (20.151 g., 0.165 mole) is added followed by ethanol (350 ml.) to facilitate stirring. After stirring at ambient temperature for ca. 70 hours, the mixture is refluxed for ten minutes, cooled, filtered and the solid product washed with ethanol (100 ml.), water (2×50 ml.) then dried at 80° C./house vac. then at 100° C./house vac./2 hours. The yield of colorless crystals melting at 267.0°-267.5° C. (uncorr.) is 27.9 g. (77.1%). The initial product is recrystallized from 1,2-dimethoxyethane affording colorless needles melting at 267.0°-267.5° C. (uncorr.) in a yield of 20.160 g. (55.7%). Concentration of the mother liquors afforded two additional crops of colorless needles: first crop (4.525 g., 12.5%), melting at 266.0°-267.5° C. (uncorr.); second crop (1.479 g., 4.1%), melting at 265.0°-265.5° C. (uncorr.).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3.795 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20.151 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
J Wang, L Liu, S Chen, L Qi, M Zhao, C Zhao, J Tang… - Small, 2022 - Wiley Online Library
… In this work, we report a defect passivation strategy by using 4-chlorobenzamidine hydrochloride (CBAH) to chemically anchor the surface of FAPbI 3 perovskite film, resulting in …
Number of citations: 24 onlinelibrary.wiley.com
A Amadasi, P Cozzini, M Incerti, E Duce… - Bioorganic & medicinal …, 2007 - Elsevier
… The selected amidines for the current study are N-(benzo[d]isothiazol-3-yl)benzamidine 1, N-(benzo[d]isothiazol-3-yl)-4-chlorobenzamidine 2, emerged as the most active derivative, …
Number of citations: 16 www.sciencedirect.com
JS Gillespie Jr, SP Acharya… - Journal of Heterocyclic …, 1971 - Wiley Online Library
… Glycolonitrile (20 ml., 70% aqueous solution) was added to an ice cold solution of 4-chlorobenzamidine (31 g., 200 mmoles) in 120 ml. of methanol followed by water (100 ml.). The …
Number of citations: 5 onlinelibrary.wiley.com
A Panigrahi, J Dhineshkumar… - Advanced Synthesis & …, 2020 - Wiley Online Library
… Thus the reaction of 4-chlorobenzamidine hydrochloride with 2-… Similarly, the reaction of 4-chlorobenzamidine hydrochloride … The reaction of 4-chlorobenzamidine hydrochloride with …
Number of citations: 7 onlinelibrary.wiley.com
F Markwardt, H Landmann… - European Journal of …, 1968 - Wiley Online Library
Derivatives of benzylamine and benzamidine were found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin. The inhibitor activity of these compounds …
Number of citations: 181 febs.onlinelibrary.wiley.com
S Aikawa, C Sekiguchi, Y Yamazaki… - Journal of …, 2014 - Wiley Online Library
… The product was obtained as colorless powder, synthesized by the reaction of N-phenyl-4-chlorobenzamidine 1k (20 mmol) and diphenyl carbonate 2a (20 mmol) in triglyme (40 mL); …
Number of citations: 7 onlinelibrary.wiley.com
Q Wang, MS YI, B JIANG, SJ TU, G LI - Heterocycles, 2012 - jglobal.jst.go.jp
… 4-Chlorobenzamidine About 4-Chlorobenzamidine … Search "4-Chlorobenzamidine" …
Number of citations: 1 jglobal.jst.go.jp
E Bauch, D Reichmann, RR Mendel, F Bittner… - …, 2015 - Wiley Online Library
… Separation of 4-chlorobenzamidoxime and 4-chlorobenzamidine: Separations were carried out with 20 mM KH … Retention times were 3.9±0.1 (4-chlorobenzamidine) and 6.3±0.1 min (4-…
X Zhang, H Liu, Y Gao, H Wang… - Chinese Journal of …, 2012 - Wiley Online Library
… Compound 7 was prepared from diethyl malonate and 4-chlorobenzamidine hydrochloride in the presence of freshly prepared CH3ONa/ CH3OH according to the method published in …
Number of citations: 15 onlinelibrary.wiley.com
K Hagiwara, S Hashimoto, S Shimoda - J. Pesticide Sci, 1992 - jlc.jst.go.jp
… 5-(4-Chlorophenylimino)-2-methyl-3-(4-chlorophenyl)-43-1, 2, 4oxadiazoline (72) was synthesized by reaction of N-methyl-N-hydroxy-4-chlorobenzamidine with N-(4-chlorophenyl)…
Number of citations: 22 jlc.jst.go.jp

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